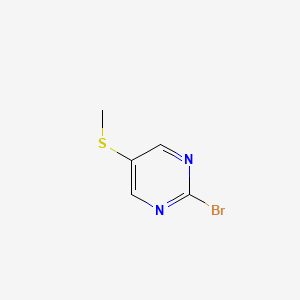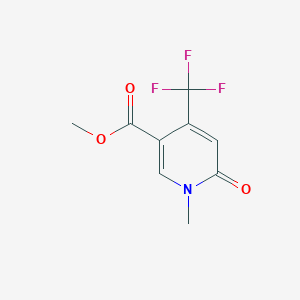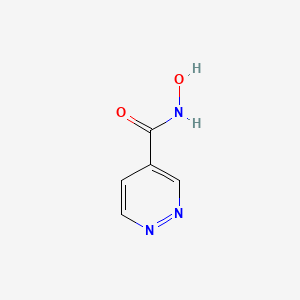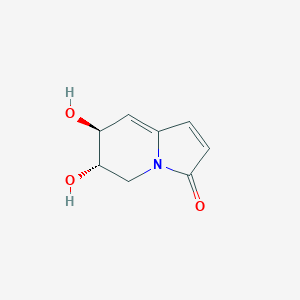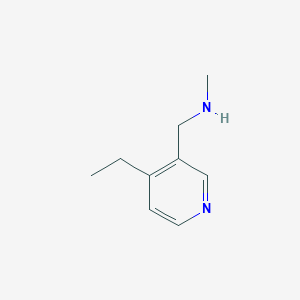
1-(4-Ethylpyridin-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylpyridin-3-yl)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with an ethyl group at the 4-position and a methylmethanamine group at the 3-position. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(4-Ethylpyridin-3-yl)-N-methylmethanamine can be achieved through several synthetic routes. One common method involves the alkylation of 4-ethylpyridine with N-methylmethanamine under suitable reaction conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the amine, facilitating the nucleophilic attack on the pyridine ring. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
1-(4-Ethylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylmethanamine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted pyridine derivatives.
Scientific Research Applications
1-(4-Ethylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpyridin-3-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
1-(4-Ethylpyridin-3-yl)-N-methylmethanamine can be compared with other pyridine derivatives, such as:
4-Ethylpyridine: Lacks the methylmethanamine group, resulting in different chemical reactivity and biological activity.
N-Methylpyridin-3-amine: Lacks the ethyl group, leading to variations in its chemical properties and applications.
Pyridine: The parent compound, which serves as a basis for the synthesis of various substituted derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(4-ethylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-3-8-4-5-11-7-9(8)6-10-2/h4-5,7,10H,3,6H2,1-2H3 |
InChI Key |
SNQIETOOOIKYRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


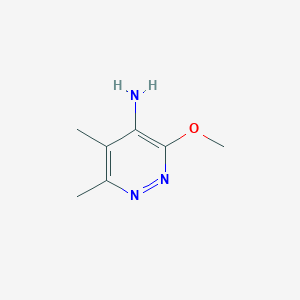

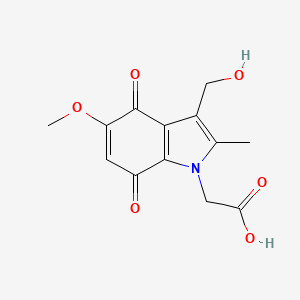
![2-(2-Ethylhexyl)-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13110908.png)
![Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13110912.png)
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13110915.png)
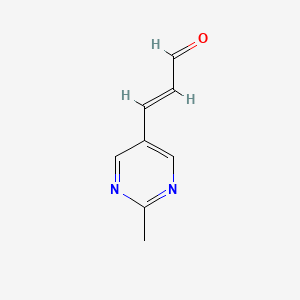
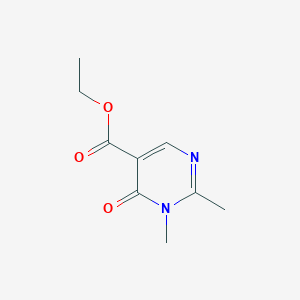
![2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione](/img/structure/B13110950.png)
